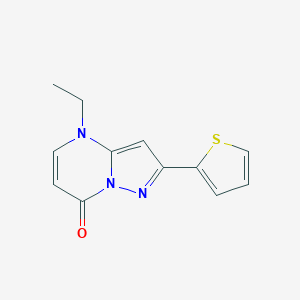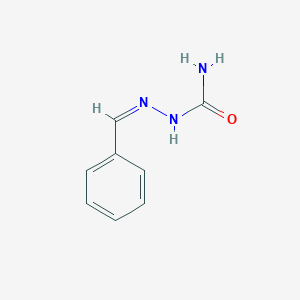![molecular formula C34H40O2 B140673 (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene CAS No. 132213-93-5](/img/structure/B140673.png)
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene, also known as DMHP-DPPO, is a synthetic compound that belongs to the family of cannabinoids. It is a potent and selective CB2 receptor agonist that has shown promising results in scientific research.
作用机制
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene acts as a selective CB2 receptor agonist, which means it binds to and activates CB2 receptors in the body. CB2 receptors are primarily found in immune cells and are involved in regulating the immune response. Activation of CB2 receptors by (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. It has also been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has several advantages for lab experiments. It is a potent and selective CB2 receptor agonist, which means it can be used to study the role of CB2 receptors in various biological processes. However, its synthetic nature and complex synthesis process can make it difficult to obtain in large quantities, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene. One potential area of research is its use in the treatment of cancer. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have anti-tumor properties in animal models of cancer, and further research is needed to determine its potential as a cancer treatment. Another potential area of research is its use in the treatment of neurodegenerative diseases. (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been shown to have neuroprotective properties, and further research is needed to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the long-term safety and efficacy of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene in humans.
合成方法
The synthesis of (6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the reaction of 4-phenylphenol with 4-bromobenzaldehyde in the presence of potassium carbonate to form the intermediate product. This intermediate is then reacted with 5-methyl-2-pentanone and magnesium sulfate to yield the final product.
科学研究应用
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and cancer.
属性
CAS 编号 |
132213-93-5 |
|---|---|
产品名称 |
(6Ar,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
分子式 |
C34H40O2 |
分子量 |
480.7 g/mol |
IUPAC 名称 |
(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-1-[(4-phenylphenyl)methoxy]-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene |
InChI |
InChI=1S/C34H40O2/c1-5-6-8-11-26-21-31(35-23-25-15-17-28(18-16-25)27-12-9-7-10-13-27)33-29-20-24(2)14-19-30(29)34(3,4)36-32(33)22-26/h7,9-10,12-13,15-18,21-22,29-30H,2,5-6,8,11,14,19-20,23H2,1,3-4H3/t29-,30-/m1/s1 |
InChI 键 |
CUZORJDHNDSVOV-LOYHVIPDSA-N |
手性 SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
规范 SMILES |
CCCCCC1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OCC4=CC=C(C=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



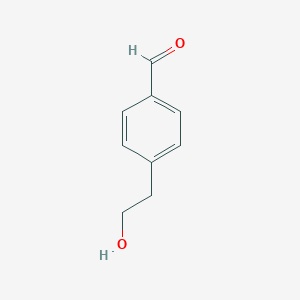


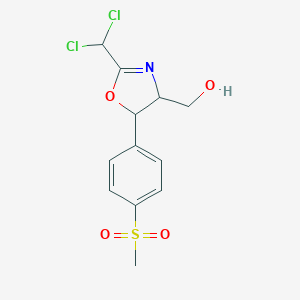

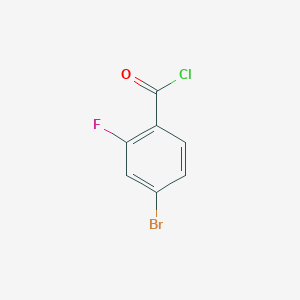


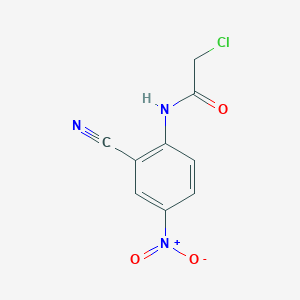
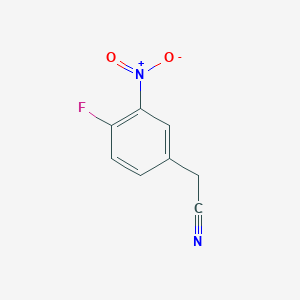

![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)
